1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a chemical compound notable for its applications in various scientific fields, particularly in pharmacology and agricultural chemistry. This compound is characterized by its unique molecular structure, which includes a dichlorophenoxy group and a dimethylmorpholino moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
The synthesis of 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride typically involves the following steps:
The reaction conditions typically require careful control of temperature and pH to maximize yield and purity. Solvents such as dimethylformamide or dichloromethane may be employed during synthesis to facilitate reactions .
The molecular formula of 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is . Its structure features:
The compound's molecular weight is approximately 295.20 g/mol. The InChI key for this compound is provided for identification in databases: InChI=1S/C14H18Cl2N/O2/c15-12-8-10(14(16)17)11(9-12)18-13(5)19-6/h8-9H,5-7H2,1-4H3;1H
.
The compound can participate in several chemical reactions:
The stability of 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride under various conditions (e.g., heat, light) is crucial for its application as a pesticide or herbicide.
The mechanism by which 1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride exerts its biological effects involves:
Research indicates that compounds with similar structures often interfere with hormonal pathways in plants, particularly those related to auxins .
1-(2,4-Dichlorophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is typically a white crystalline solid at room temperature. Its melting point ranges around 150–160 °C.
Key chemical properties include:
Relevant data from studies shows that it maintains efficacy over a range of temperatures and pH levels typical for agricultural applications .
This compound has several applications:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0